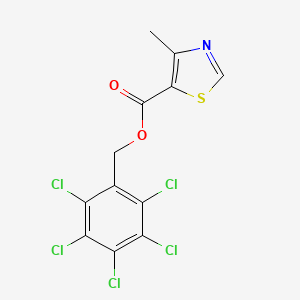![molecular formula C15H16N4O3S B2592223 4-{4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine-3-carbonitrile CAS No. 1384714-43-5](/img/structure/B2592223.png)
4-{4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine-3-carbonitrile is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a morpholine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heterocyclic rings in its structure suggests that it may exhibit diverse biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine-3-carbonitrile typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates. One common method involves the condensation of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in the presence of aqueous sodium hydroxide . The resulting intermediate is then coupled with morpholine-3-carbonitrile under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry could be employed to scale up the production process while maintaining control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
4-{4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the oxadiazole ring could produce an amine derivative.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science:
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 4-{4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine-3-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiophene and oxadiazole rings may facilitate binding to these targets, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-carbohydrazide share structural similarities with the thiophene ring.
Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole-5-carboxylic acid and its derivatives are structurally related to the oxadiazole ring.
Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid and morpholine-3-carbonitrile are similar in structure to the morpholine ring.
Uniqueness
What sets 4-{4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine-3-carbonitrile apart is the combination of these three distinct heterocyclic rings in a single molecule. This unique structure may confer a range of biological activities and chemical properties that are not observed in simpler compounds.
Propiedades
IUPAC Name |
4-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanoyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c16-9-11-10-21-7-6-19(11)14(20)5-1-4-13-17-15(18-22-13)12-3-2-8-23-12/h2-3,8,11H,1,4-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDATMSBSDCIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CCCC2=NC(=NO2)C3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2592145.png)


![N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2592148.png)
![6-chloro-N-{[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl}-N-methylpyridine-3-carboxamide](/img/structure/B2592150.png)
![N-(3,4-difluorophenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2592151.png)


![N,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2592156.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2592158.png)


